6-ethoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
6-ethoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-16-6-5-14(11-20-16)18(24)21-10-13-8-15(12-19-9-13)22-7-3-4-17(22)23/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTLQIKEVZXLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.4 g/mol. The structure features a nicotinamide moiety linked to a pyridine ring that is further substituted with a pyrrolidinone derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃ |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2034298-94-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrrolidinone ring may facilitate binding to enzyme active sites, while the pyridine component can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate enzymatic activity or receptor function, leading to observed biological effects.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal apoptosis and inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting potent antitumor activity.
- Neuroprotection : In a model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed significant inhibitory effects at concentrations as low as 10 µg/mL.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-ethoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide with structurally analogous pyridine derivatives, focusing on molecular properties, substituents, and functional groups:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 2-oxopyrrolidinyl group in the target compound may enhance binding to enzymes like kinases or proteases due to its ability to form hydrogen bonds and stabilize hydrophobic interactions. Ethoxy vs. Cyclopentyloxy/Methoxy Groups: The ethoxy group in the target compound balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., cyclopentyloxy in ) may improve membrane permeability but reduce solubility.
Synthetic Accessibility :
- Compounds like HB141 and HB142 are simpler to synthesize due to their linear structures and fewer stereochemical considerations. The target compound’s branched side chain and heterocyclic modifications likely require multi-step synthesis, increasing production costs.
However, the bromo substituent in may confer electrophilic reactivity, posing risks for off-target interactions or toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
